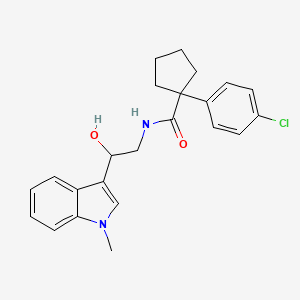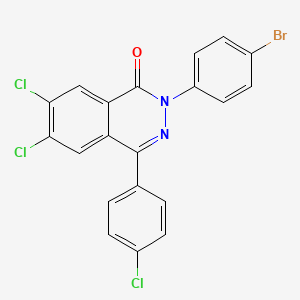
4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine” is a compound with the CAS Number: 2137645-24-8 . It has a molecular weight of 188.23 . The compound is a powder at room temperature .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H12N4/c1-7-6-14(13-8(7)2)9-3-4-12-10(11)5-9/h3-6H,1-2H3,(H2,11,12) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 188.23 . The Inchi Code for this compound is 1S/C10H12N4/c1-7-6-14(13-8(7)2)9-3-4-12-10(11)5-9/h3-6H,1-2H3,(H2,11,12) .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research indicates that pyrazole and pyridine derivatives, including compounds structurally related to 4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine, are widely used as key intermediates in the synthesis of heterocyclic compounds. These compounds exhibit a broad range of biological activities and are utilized in the development of pharmaceuticals and materials science. For instance, pyrazolo[1,5-a]pyrimidine derivatives, structurally similar to the compound , have been studied extensively for their diverse medicinal properties, including anticancer, CNS agents, and anti-infectious activities. The synthesis and application of these derivatives underline the chemical's role in producing bioactive molecules for drug discovery and development (Cherukupalli et al., 2017).
Development of Optical Sensors
Compounds containing pyridine and pyrazole moieties, akin to this compound, have been identified as promising candidates for the development of optical sensors. Pyrimidine derivatives, for example, have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This highlights the compound's potential application in creating sensors for environmental monitoring, clinical diagnostics, and chemical analysis (Jindal & Kaur, 2021).
Catalysis and Green Chemistry
The relevance of pyrazole and pyridine-based compounds extends to catalysis and green chemistry. These compounds serve as ligands in the development of catalysts for various chemical reactions, including C-N bond-forming reactions, which are fundamental in synthesizing pharmaceuticals and agrochemicals. Research focused on recyclable copper catalyst systems for such reactions underlines the importance of these ligands in promoting sustainable and efficient synthetic methodologies. This research direction emphasizes the role of this compound-related compounds in enhancing reaction conditions, catalyst recyclability, and overall process sustainability (Kantam et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors .
Mode of Action
It is known that the pyrazole ring structure, which is present in this compound, is often involved in hydrogen bonding with its target, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in inflammation, tumor growth, and bacterial infections .
Pharmacokinetics
The compound’s solubility and stability suggest that it could potentially be well-absorbed and distributed in the body .
Result of Action
Compounds with similar structures have been reported to have various biological activities, such as anti-inflammatory, antitumor, and antibacterial effects .
Análisis Bioquímico
Biochemical Properties
The ligands of 4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . These ligands provide one pyrazole sp 2 -nitrogen, one pyridine sp 2 -nitrogen, and one amine sp 3 -nitrogen, which were capable of coordinating to the metal .
Cellular Effects
Pyrazoline derivatives, a related class of compounds, have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Propiedades
IUPAC Name |
4-(3,4-dimethylpyrazol-1-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-6-14(13-8(7)2)9-3-4-12-10(11)5-9/h3-6H,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETCJUICMFXEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C)C2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826226.png)



![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2826230.png)



![Prop-2-enyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2826239.png)

![4-methyl-2-piperidino-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2826243.png)
![N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2826245.png)
![1,3,5-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2826246.png)
